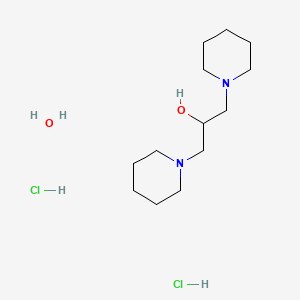
1,3-di-1-piperidinyl-2-propanol dihydrochloride hydrate
描述
1,3-di-1-piperidinyl-2-propanol dihydrochloride hydrate, also known as Dipipanone, is a synthetic opioid analgesic drug that has been used in the treatment of pain. It is a potent analgesic that is structurally similar to other opioids such as morphine and fentanyl. Dipipanone is a controlled substance in many countries due to its potential for abuse and addiction.
作用机制
1,3-di-1-piperidinyl-2-propanol dihydrochloride hydrate acts as an agonist at the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. It also has affinity for the delta-opioid receptor, which may contribute to its analgesic effects. 1,3-di-1-piperidinyl-2-propanol dihydrochloride hydrate is metabolized in the liver to its active metabolite, 1-desoxymorphine, which has a higher affinity for the mu-opioid receptor than dipipanone itself.
Biochemical and Physiological Effects:
1,3-di-1-piperidinyl-2-propanol dihydrochloride hydrate produces a range of physiological effects, including analgesia, sedation, respiratory depression, and euphoria. It also has antitussive properties, which make it useful in the treatment of cough. 1,3-di-1-piperidinyl-2-propanol dihydrochloride hydrate has been shown to produce less nausea and vomiting than other opioids such as morphine.
实验室实验的优点和局限性
1,3-di-1-piperidinyl-2-propanol dihydrochloride hydrate has been used in preclinical studies to investigate the mechanisms of opioid tolerance, dependence, and withdrawal. It has also been used to investigate the effects of opioids on the immune system and the cardiovascular system. However, its potential for abuse and addiction limits its use in laboratory experiments.
未来方向
There are several areas of future research that could be pursued with respect to dipipanone. These include:
1. Further investigation of its analgesic properties, including its efficacy in different types of pain and its potential for use in combination with other analgesics.
2. Investigation of its potential for use in the treatment of opioid addiction, particularly in combination with other medications such as buprenorphine or naloxone.
3. Investigation of its effects on the immune system and the cardiovascular system, particularly with respect to its potential for reducing inflammation and oxidative stress.
4. Investigation of its potential for use in the treatment of other conditions, such as cough, diarrhea, and dyspnea.
In conclusion, dipipanone is a synthetic opioid analgesic that has been extensively studied for its analgesic properties. It acts as an agonist at the mu-opioid receptor and produces a range of physiological effects. Further research is needed to fully understand its potential for use in the treatment of pain and opioid addiction, as well as its effects on the immune and cardiovascular systems.
科学研究应用
1,3-di-1-piperidinyl-2-propanol dihydrochloride hydrate has been extensively studied for its analgesic properties. It has been used in both clinical and preclinical studies to investigate its efficacy and safety in the treatment of pain. 1,3-di-1-piperidinyl-2-propanol dihydrochloride hydrate has also been studied for its potential use in the treatment of opioid addiction.
属性
IUPAC Name |
1,3-di(piperidin-1-yl)propan-2-ol;hydrate;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O.2ClH.H2O/c16-13(11-14-7-3-1-4-8-14)12-15-9-5-2-6-10-15;;;/h13,16H,1-12H2;2*1H;1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXIKRHNNDUWRHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(CN2CCCCC2)O.O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H30Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Di(piperidin-1-yl)propan-2-ol;hydrate;dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N'-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylene}-2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetohydrazide](/img/structure/B3870845.png)
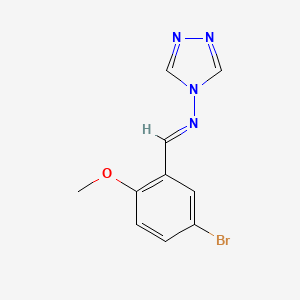

![4-methyl-N'-[(5-nitro-2-furyl)methylene]benzenesulfonohydrazide](/img/structure/B3870882.png)
![methyl 4-[4-(diethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B3870888.png)
![4-[2-chloro-5-(trifluoromethyl)phenyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3870900.png)

![4-amino-N'-[(2-iodobenzoyl)oxy]-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B3870921.png)
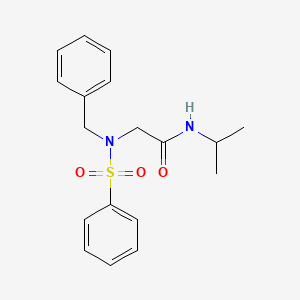
![6-[(3-benzyl-1H-1,2,4-triazol-5-yl)methyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3870927.png)
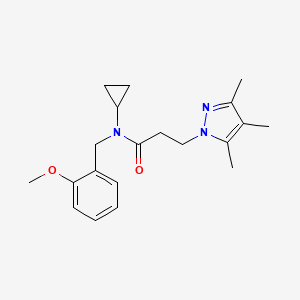
![N-(2-(2-chlorophenyl)-1-{[(3-methylphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B3870935.png)
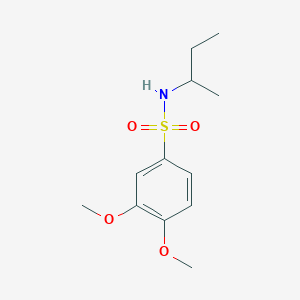
![(3S*,4S*)-1-[(2,6-dimethylquinolin-3-yl)carbonyl]-4-piperidin-1-ylpyrrolidin-3-ol](/img/structure/B3870941.png)